1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one
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Overview
Description
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is a bicyclic ketone with the molecular formula C12H20O. This compound is characterized by its unique bicyclo[3.3.1]nonane framework, which is a common structural motif in various natural products and synthetic compounds. The presence of three methyl groups at positions 1, 5, and 7 adds to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1,5,7-Trimethylbicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Mode of Action
The exact mode of action of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant intermolecular interactions, which could be crucial for their biological activity .
Biochemical Pathways
The specific biochemical pathways affected by 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives are known to be involved in various biological activities, suggesting their potential impact on multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 1,5,7-Trimethylbicyclo[33The bicyclo[331]nonane derivatives have been found to have significant biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the bicyclo[3.3.1]nonane core .
Industrial Production Methods
Industrial production of this compound often involves large-scale multicomponent reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted bicyclo[3.3.1]nonane compounds .
Scientific Research Applications
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: The parent structure without the methyl groups.
1,3,5-Trimethylbicyclo[3.3.1]nonane: A similar compound with methyl groups at different positions.
Bicyclo[3.3.1]nonan-3-one: The ketone without the methyl groups.
Uniqueness
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable target for synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,5,7-trimethylbicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWQPRCPYAFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)CC(C1)(C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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